molecular formula C6H4N4 B14739339 Pyrido[2,3-d][1,2,3]triazine CAS No. 6133-40-0

Pyrido[2,3-d][1,2,3]triazine

Cat. No.: B14739339
CAS No.: 6133-40-0
M. Wt: 132.12 g/mol
InChI Key: KNCXKNGZYFKVMP-UHFFFAOYSA-N
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Description

Pyrido[2,3-d][1,2,3]triazine (: 6133-40-0) is a nitrogen-rich heterocyclic compound with the molecular formula C 6 H 4 N 4 . This fused bicyclic scaffold serves as a versatile precursor and molecular building block in organic synthesis and drug discovery research. The structure combines pyridine and 1,2,3-triazine rings, making it a valuable template for exploring novel chemical space and generating diverse compound libraries. While direct biological data for this specific core is limited, its structural analogs, particularly pyrido[2,3-d]pyrimidines, are well-established in medicinal chemistry. These analogs demonstrate a wide range of potent biological activities, functioning as anticancer agents by targeting key kinases like EGFR and PIM-1 , and also exhibiting antibacterial and psychotropic properties . Furthermore, the 1,2,3-triazine moiety is a key component in various bioactive molecules and is widely utilized in "click chemistry" applications to create 1,2,3-triazole linkages . Researchers can leverage this compound as a privileged scaffold to develop new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for more complex polycyclic systems. This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for use in foods, drugs, cosmetics, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6133-40-0

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrido[2,3-d]triazine

InChI

InChI=1S/C6H4N4/c1-2-5-4-8-10-9-6(5)7-3-1/h1-4H

InChI Key

KNCXKNGZYFKVMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NN=C2N=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Pyrido 2,3 D 1 2 3 Triazine Systems

Reaction Mechanisms of Fused Triazines with Amidines

The reaction between fused 1,2,3-triazines and amidines is a significant transformation that has been mechanistically scrutinized. This reaction provides a pathway to pyrimidine (B1678525) and 1,3,5-triazine (B166579) products and showcases the unique reactivity of the 1,2,3-triazine (B1214393) core. nih.govresearchgate.netnih.govacs.org

Experimental and computational studies have largely ruled out a concerted or stepwise Diels-Alder reaction pathway for the reaction of 1,2,3-triazines with amidines. acs.org Instead, the evidence strongly supports a stepwise addition/N₂ elimination/cyclization mechanism. nih.govresearchgate.netnih.govacs.org The process is initiated by the nucleophilic attack of the amidine nitrogen onto the C4 position of the triazine ring. nih.govnih.govacs.org This initial attack is the rate-limiting step of the transformation. nih.govnih.govacs.org

Following the nucleophilic addition, a highly exothermic elimination of molecular nitrogen (N₂) occurs. acs.org This dinitrogen elimination is energetically more favorable than the formation of a Diels-Alder cycloadduct. nih.govnih.govacs.org The resulting intermediate then undergoes cyclization to form the final pyrimidine or 1,3,5-triazine product. nih.govresearchgate.netacs.org Kinetic isotope effect studies and the observation of a linear Hammett plot with a negative ρ value support the accumulation of a partial positive charge on the amidine during the rate-determining nucleophilic attack. nih.gov

While cycloaddition reactions can proceed through either concerted or stepwise mechanisms, the reaction of 1,2,3-triazines with amidines does not follow the expected concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. researchgate.netnih.govresearchgate.net The alternative stepwise mechanism, involving nucleophilic addition followed by nitrogen elimination and cyclization, is the more plausible pathway. researchgate.netacs.org This has been corroborated by ¹⁵N-labeling studies, which showed results inconsistent with a cycloaddition mechanism. acs.org The increased polarity of the reactants favors the stepwise addition pathway. researchgate.netacs.org

Electrophilic and Nucleophilic Reactivity Profiles

The pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine system exhibits distinct reactivity towards both electrophiles and nucleophiles, a characteristic feature of many nitrogen-containing heterocycles.

The electron-deficient nature of the 1,2,3-triazine ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the C4 or C6 positions of the triazine ring. nih.gov For instance, in reactions with amidines, the initial nucleophilic attack occurs at the C4 position. nih.govacs.org Similarly, in inverse electron demand Diels-Alder (IEDDA) reactions with various dienophiles, nucleophilic addition is a key step. nih.gov The presence of an N-oxide can influence the site of nucleophilic attack, sometimes reversing the selectivity from the 6-position to the 4-position. nih.gov

The reactivity of the pyridine (B92270) portion of the fused system can also be modulated. For example, the amino group often present in synthetic precursors can act as a nucleophile in cyclization reactions. scielo.br

Rearrangement Reactions and Tautomerism Studies

Tautomerism is a significant aspect of the chemistry of pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives and related systems. Depending on the substituents and the solvent, these compounds can exist in different tautomeric forms. For instance, studies on related pyrido[2,3-b]pyrazines have shown the existence of enamine, methylene (B1212753) imine, and enaminol tautomers in solution, with the ratios determined by ¹H NMR. osti.govkoreascience.kr In some cases, unexpected tautomers have been identified through crystallographic studies. nih.gov Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the relative stabilities of different tautomers and the mechanisms of interconversion, such as intramolecular proton transfer. researchgate.net

Regioselectivity in Annulation and Cyclization Processes

The synthesis of pyrido[2,3-d] nih.govresearchgate.netnih.govtriazines and related fused systems often involves annulation and cyclization reactions where regioselectivity is a critical factor. The outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions.

In the formation of pyrido[1,2-b] nih.govresearchgate.netacs.orgtriazines, cyclocondensation of 1,6-diaminopyridin-2-one derivatives with α,β-bifunctional compounds proceeds regioselectively. The more nucleophilic N-amino group attacks the more electrophilic carbon center of the bifunctional reagent. scielo.br Similarly, the regioselectivity of IEDDA reactions of 1,2,3-triazines is pronounced, with cycloaddition occurring exclusively across the C4/N1 positions. nih.gov The introduction of substituents at the C5 position of the 1,2,3-triazine ring can enhance reactivity without altering this regioselectivity. nih.gov

DFT studies have been used to rationalize the observed regioselectivity in ring-closing reactions of related heterocyclic systems, often revealing that the reaction is under kinetic control. rsc.org

Proposed Mechanistic Pathways for Specific Pyrido[2,3-d]nih.govresearchgate.netnih.govtriazine Formations

Specific mechanistic pathways have been proposed for the formation of various pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives. For instance, the synthesis of certain pyrido[1,2-b] nih.govresearchgate.netacs.orgtriazines is proposed to proceed via an initial acid-catalyzed nucleophilic addition of an amino group to a carbonyl carbon, followed by dehydration, cyclization through another nucleophilic addition, and a final dehydration step. acs.orgnih.gov

In the biosynthesis of 2-azahypoxanthine, which contains a 1,2,3-triazine moiety, the key nitrogen sources are reactive nitrogen species derived from nitric oxide. rsc.org This suggests a novel biosynthetic route involving the conversion of an imidazole (B134444) precursor. rsc.org

The formation of pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazines has been achieved through a cyclative cleavage of pyrazolyltriazenes, where a diazonium intermediate is generated and subsequently cyclizes. kit.edu

Structure–activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Effects

The biological effects of pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives are determined by specific structural features.

The position and chemical nature of substituents on the pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine scaffold play a pivotal role in determining the biological activity of these compounds. Research has shown that modifications at various positions can significantly enhance or diminish their therapeutic potential.

For instance, in the context of Pim-1 kinase inhibitors, substitutions at the C-6 position of the pyrido[3,2-d]-1,2,3-triazine scaffold have been found to be crucial for both kinase inhibition and antiproliferative effects against prostate cancer cells. nih.gov A study revealed that compounds with specific substitutions at this position, such as 6b, 6h, and 6m, exhibited potent Pim-1 inhibitory activity. nih.gov Furthermore, compounds 6b, 6i, 6j, and 6m demonstrated strong inhibitory activity against human prostate cancer cell lines. nih.gov

Similarly, for pyrido[2,3-d]pyrimidin-7-one based inhibitors of RIPK2, molecular docking studies suggest that engagement of Ser25 in the glycine-rich loop can lead to increased selectivity. nih.gov Optimal occupancy of the region between the gatekeeper and the αC-helix may also contribute to potent inhibition of NOD2 cell signaling. nih.gov

In the case of thieno[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives targeting EGFR, the presence of a 3-(5,6,7,8-tetrahydro-7H-cyclohexa nih.govnih.govthieno[2,3-d]-1,2,3-triazin-4-ylamino)benzene-1,3-diamine structure in compound 6b resulted in high cytotoxic activity against the H1299 non-small-cell lung cancer cell line. researchgate.net

The nature of the substituent is also critical. For example, in a series of (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents at specific positions were found to enhance their photosensitizing capabilities. rsc.org Specifically, complexes with chloro substitution in the central pyridine (B92270) ring of the tridentate ligand showed promising chemotherapeutic properties, and fluoromethylated substituents on the ancillary pyridine ring enhanced cytotoxicity under irradiation. rsc.org

The following table summarizes the impact of various substituents on the biological activity of pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine and related heterocyclic systems.

ScaffoldTargetSubstituent PositionSubstituent NatureImpact on Activity
Pyrido[3,2-d]-1,2,3-triazinePim-1 KinaseC-6Appropriate substitutionsEnhanced kinase inhibition and antiproliferative effects nih.gov
Pyrido[2,3-d]pyrimidin-7-oneRIPK2Glycine-rich loopGroups engaging Ser25Increased selectivity nih.gov
Thieno[2,3-d] nih.govresearchgate.netnih.govtriazineEGFR-3-(5,6,7,8-Tetrahydro-7H-cyclohexa nih.govnih.govthieno[2,3-d]-1,2,3-triazin-4-ylamino)benzene-1,3-diamineHigh cytotoxic activity researchgate.net
(N^N^N)Platinum pyridyl complex-Central pyridine ringChloro groupPromising chemotherapeutic properties rsc.org
(N^N^N)Platinum pyridyl complex-Ancillary pyridine ringFluoromethylated groupsEnhanced cytotoxicity under irradiation rsc.org

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives and their analogs provides valuable insights into the spatial arrangement of atoms and functional groups necessary for optimal binding and efficacy.

Docking studies of pyrido[3,2-d]-1,2,3-triazines designed as Pim-1 inhibitors have revealed key conformational features for activity. nih.gov A crucial hydrogen bond is formed between the 3-N of the triazine scaffold and the amino acid Lys67 in the Pim-1 binding site. nih.gov Additionally, an aromatic 4-aniline substituent forms a key π-π stacking interaction with Phe49. nih.gov This specific orientation within the active site is essential for the observed inhibitory activity.

For pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives, which act as human A3 adenosine (B11128) receptor antagonists, molecular docking studies have been employed to understand their binding mode. nih.gov These computational analyses help to visualize the hypothetical conformation of the antagonists within the receptor's binding pocket, guiding further structural modifications to improve affinity and selectivity. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable in ligand-based design, where the structure of the biological target is unknown or not well-defined.

For triazine derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors. For instance, a pharmacophore model for G-quadruplex binders for telomerase inhibition was established, featuring two aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net This model can be used as a 3D query to screen chemical databases for new potential hits. researchgate.net

In another study, a five-point pharmacophore model (AHHRR.3) was developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors. nih.gov This model, characterized by one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, demonstrated good predictive ability with a high correlation coefficient. nih.gov Such models are instrumental in predicting the activity of newly designed compounds.

The general features of a pharmacophore model for pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives, based on available data, can be summarized as follows:

Pharmacophore FeatureDescriptionImportance
Hydrogen Bond AcceptorTypically a nitrogen atom in the triazine ring.Crucial for interaction with key amino acid residues in the target protein, such as Lys67 in Pim-1 kinase. nih.gov
Aromatic RingsPhenyl or other aromatic groups attached to the core scaffold.Essential for π-π stacking interactions with aromatic residues like Phe49 in the binding site. nih.gov
Hydrophobic GroupsNonpolar substituents.Contribute to binding affinity by occupying hydrophobic pockets within the target.
Hydrogen Bond DonorAmino or hydroxyl groups on substituents.Can form additional hydrogen bonds with the target, enhancing binding affinity and selectivity.

These pharmacophore models serve as a blueprint for designing new pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives with improved biological activity.

Scaffold Hopping and Isosteric Replacements in Pyrido[2,3-d]nih.govresearchgate.netnih.govtriazine Research

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the core structure of a molecule with a different one while maintaining similar biological activity. nih.govresearchgate.net Isosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical and chemical properties. nih.govresearchgate.net

In the context of pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine research, these techniques have been employed to develop new series of compounds with enhanced therapeutic potential. For example, a novel series of substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized as Pim-1 inhibitors through a scaffold hopping approach. nih.gov This strategy led to the discovery of potent inhibitors with significant antiproliferative effects. nih.gov

The pyrido[2,3-d]pyrimidin-4(3H)-one moiety has been utilized as a building block for designing new anticancer agents targeting both wild-type and mutant EGFR. nih.gov This represents a form of scaffold hopping where the core structure is adapted to target different forms of the same enzyme. nih.gov

The concept of bioisosterism is also relevant. For instance, the 4-hydroxy-1,2,3-triazole scaffold has been explored as a potential isostere for the carboxylic acid group in drug design. rsc.org This type of replacement can modulate the physicochemical properties of a compound, potentially improving its pharmacokinetic profile.

Computational Structure-Activity Relationship (SAR) Predictions

Computational methods, particularly quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities.

For triazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for biological activity. researchgate.net These studies provide detailed insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its interaction with a biological target.

For example, a 3D-QSAR study on triazine derivatives as G-quadruplex binders for telomerase inhibition helped in understanding the structural features necessary for their activity. researchgate.net Similarly, for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, an atom-based 3D-QSAR study was conducted, leading to a predictive pharmacophore model. nih.gov

These computational models, often combined with molecular docking studies, provide a rational basis for the design of new and more potent pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives. They allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. For complex heterocyclic systems like pyrido[2,3-d]pyrimidines and related triazines, DFT calculations provide a foundational understanding of their intrinsic characteristics.

Molecular Geometries and Electronic Structure Analysis (HOMO/LUMO)

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometries of pyridotriazine derivatives. physchemres.orgresearchgate.net These calculations can reveal key bond lengths and angles, as well as the planarity of the fused ring system, which can be crucial for its biological activity and physical properties. nih.gov For instance, in studies of related 1,2,4-triazine (B1199460) derivatives, DFT calculations have shown that phenyl groups attached to the triazine ring may rotate out of plane to minimize steric hindrance. nih.gov

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. libretexts.org A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily polarizable. libretexts.org

In a study on pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations were used to determine their electronic properties. researchgate.net For a series of these compounds, the HOMO-LUMO energy gaps were calculated, providing insights into their relative stabilities and reactivities. researchgate.net Similarly, for 1,2,4-triazine derivatives investigated for use in dye-sensitized solar cells, the HOMO and LUMO energy levels were crucial in assessing their potential for electron injection into semiconductor materials. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds Calculated by DFT

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyrido[2,3-b]pyrazine Derivative--3.444 researchgate.net
1,2,4-Triazine Derivative (DDT)--- nih.gov
4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one--No significant change in solvents physchemres.org
2-chloroquinoline-3-carboxaldehyde--- nih.gov

Vibrational Frequency and Spectroscopic Parameter Predictions (NMR, UV-Vis)

DFT calculations are also extensively used to predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.netresearchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. researchgate.net For example, in the analysis of pyridoxazinone, DFT calculations with the B3LYP/6-31G* method provided theoretical IR and Raman spectra that showed excellent agreement with experimental observations. researchgate.net

Furthermore, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra can be achieved through DFT and its time-dependent extension (TD-DFT), respectively. rsc.org The calculated NMR spectra can aid in the assignment of complex experimental spectra, especially for molecules with multiple rotamers or complex substitution patterns. tdx.cat TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption bands, correlating them with the HOMO-LUMO gap and other molecular orbitals. nih.gov In a study of 1,2,4-triazine derivatives, TD-DFT was employed to understand their optoelectronic properties and absorption spectra for potential use in solar cells. nih.gov

Quantum Semi-Empirical Methods (e.g., CNDO, MNDO)

Semi-empirical methods, such as Complete Neglect of Differential Overlap (CNDO) and Modified Neglect of Diatomic Overlap (MNDO), offer a faster, albeit less accurate, alternative to DFT for computational studies. wustl.edu These methods simplify the Hartree-Fock equations by neglecting certain integrals and using parameters derived from experimental data. wustl.edu While less common now for high-accuracy predictions, they can still be useful for initial screenings of large numbers of molecules or for systems where DFT is computationally prohibitive. For instance, methods like AM1 and PM3, which are based on the NDDO approximation, have been used to optimize structures before more accurate calculations of spectroscopic properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing how a ligand, such as a pyrido[2,3-d] mdpi.comnih.govnih.govtriazine derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net

Binding Affinity Predictions and Interaction Mapping

Molecular docking predicts the preferred orientation of a ligand when bound to a target, along with a scoring function that estimates the binding affinity. nih.gov This allows for the virtual screening of compound libraries to identify potential drug candidates. For example, derivatives of pyrido[3,2-d]-1,2,3-triazines have been docked into the active site of Pim-1 kinase. nih.gov These studies revealed key interactions, such as hydrogen bonding between the triazine nitrogen and the backbone of a lysine (B10760008) residue, and π-π stacking with a phenylalanine residue, which are crucial for inhibitory activity. nih.gov Similarly, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been docked against EGFR, with potent compounds showing comparable docking scores to the known inhibitor sorafenib. nih.govmdpi.com

Table 2: Examples of Molecular Docking Studies on Related Pyridotriazine/Pyridopyrimidine Derivatives

Compound ClassTarget EnzymeKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Quinoline-Pyrido[2,3-d]thiazolo[3,2-a] pyrimidinonesDihydropteroate Synthase (S. aureus)Asn11, His241, Asp84, Arg239, Asn103, Met128, Arg52-8.40 to -8.90 mdpi.com
Quinoline-Pyrido[2,3-d]thiazolo[3,2-a] pyrimidinonesKPC-2 Carbapenemase (K. pneumoniae)--7.80 to -8.40 mdpi.com
Pyridopyrazolo-triazine derivativesProtein (PDB ID: 5IVE)-up to -7.8182 nih.gov
Substituted Pyrido[3,2-d]-1,2,3-triazinesPim-1 KinaseLys67, Phe49- nih.gov
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivativesVEGFR-2Cys1045, Asp1046, Glu885, Cys919-14.5 to -15.2 mdpi.com

Elucidation of Molecular Recognition Mechanisms, e.g., Enzyme Binding Pockets

Molecular docking and subsequent molecular dynamics simulations provide a detailed picture of the molecular recognition process. nih.govnih.gov These simulations can reveal how a ligand fits into the binding pocket of an enzyme, highlighting the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov This understanding is crucial for structure-based drug design, where modifications can be made to the ligand to enhance its binding affinity and selectivity. For instance, docking studies on pyrido[2,3-d]pyrimidinone derivatives targeting VEGFR-2 and HER-2 have elucidated how these molecules can achieve dual inhibitory action by fitting into the ATP-binding sites of both kinases. mdpi.com The pyridazine (B1198779) ring, a related heterocycle, is recognized for its ability to form robust, dual hydrogen bonds, a property that is highly valuable in drug-target interactions. nih.gov This capacity for molecular recognition is a key feature that is explored and optimized using these computational techniques. nih.gov

Advanced Topological and Supramolecular Analyses

Computational chemistry provides powerful tools for the in-depth characterization of molecular structures and interactions. For the pyrido[2,3-d] nih.govacs.orgnih.govtriazine system, advanced analyses such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis offer profound insights into the non-covalent interactions that govern its crystal packing and the electronic properties that dictate its reactivity and stability.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. By partitioning the crystal electron density, it defines a unique surface for a molecule, which allows for the exploration of how neighboring molecules interact. The analysis generates a two-dimensional "fingerprint" plot, which summarizes the frequency of different types of intermolecular contacts.

The key features of a Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with colors to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots on the d_norm surface are indicative of close contacts, often corresponding to hydrogen bonds or other significant attractive interactions. nih.gov

Fingerprint Plots: These 2D plots summarize the distribution of intermolecular contacts. Each point on the plot represents a pair of distances (dᵢ and dₑ) from the Hirshfeld surface to the nearest atom inside and outside the surface, respectively. The percentage contribution of each type of contact can be calculated, providing a quantitative measure of their importance in the crystal packing.

Table 1: Illustrative Intermolecular Contact Contributions in Aza-heterocyclic Crystals from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%) in a Thiazole (B1198619) Derivative nih.govPercentage Contribution (%) in a Dipyrrolo-diaza-borinine Derivative nih.govPercentage Contribution (%) in a Pyrazolo[3,4-g]isoquinoline Derivative researchgate.net
H···H37.648.6Data not specified
O···H/H···O16.8-Data not specified
S···H/H···S15.4-Data not specified
N···H/H···N13.0-Data not specified
C···H/H···C7.619.0Data not specified
F···H/H···F-19.8Data not specified

This table presents data from related heterocyclic compounds to illustrate the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. The specific percentages will vary for pyrido[2,3-d] nih.govacs.orgnih.govtriazine.

For pyrido[2,3-d] nih.govacs.orgnih.govtriazine, one would anticipate significant contributions from N···H interactions, given the presence of multiple nitrogen atoms in the heterocyclic system. The analysis would also reveal the nature and extent of π-π stacking between the aromatic rings, which is a common feature in the crystal packing of planar heterocyclic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals of a Lewis structure.

Key insights from NBO analysis include:

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, offering insights into the molecule's electrostatic potential and reactivity.

Hyperconjugative Interactions: A crucial aspect of NBO analysis is the quantification of donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E⁽²⁾) associated with these interactions indicates the extent of electron delocalization from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions are vital for understanding molecular stability and the nature of chemical bonds.

Table 2: Hypothetical NBO Analysis Results for Pyrido[2,3-d] nih.govacs.orgnih.govtriazine

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Type of Interaction
LP (1) N1π* (C4-N3)HighLone pair delocalization
LP (1) N2π* (N1-C8a)ModerateLone pair delocalization
LP (1) N5π* (C4a-C8a)ModerateLone pair delocalization
π (C4a-C5)π* (N1-C8a)Highπ-conjugation
π (C6-C7)π* (C4a-C5)Highπ-conjugation

This table is a hypothetical representation of the expected NBO analysis results for pyrido[2,3-d] nih.govacs.orgnih.govtriazine, illustrating the types of electronic interactions that would be quantified. The actual values would require specific quantum chemical calculations.

The analysis would likely reveal strong π → π* interactions within the fused ring system, indicative of a robust conjugated system. Furthermore, the lone pairs on the nitrogen atoms of the triazine and pyridine (B92270) rings would participate in n → π* interactions, contributing to the electronic landscape of the molecule. Understanding these hyperconjugative interactions is essential for predicting the molecule's chemical behavior, including its susceptibility to electrophilic or nucleophilic attack.

Advanced Research Applications in Chemical Biology

Development of Chemical Probes for Biological Systems

The pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine core structure has proven to be a valuable starting point for the design and synthesis of chemical probes. These probes are instrumental in dissecting complex biological systems. For instance, novel series of substituted pyrido[3,2-d]-1,2,3-triazines have been developed as potential inhibitors of Pim-1 kinase. nih.gov Through strategic substitutions at various positions on the pyridotriazine ring system, researchers can create a library of compounds. Structure-activity relationship (SAR) studies on these derivatives reveal that specific modifications, such as those at the C-6 position, significantly influence their kinase inhibitory and antiproliferative effects. nih.gov This allows for the generation of potent and selective probes to investigate the roles of specific enzymes in cellular pathways.

Enzyme Inhibition and Modulator Research

The pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine scaffold has been extensively explored for its potential to inhibit various enzymes, particularly kinases, which are crucial regulators of cell signaling.

Kinase Inhibition

Derivatives of the pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine and related pyrido[2,3-d]pyrimidine (B1209978) core have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases.

PIM-1 Kinase: A novel series of substituted pyrido[3,2-d]-1,2,3-triazines were designed as PIM-1 inhibitors. nih.gov Several of these compounds exhibited potent in vitro inhibitory activity against PIM-1 kinase and showed antiproliferative effects on prostate cancer cells. nih.gov Notably, compounds 6b , 6h , and 6m displayed significant PIM-1 inhibitory activity with IC50 values of 0.69 µM, 0.60 µM, and 0.80 µM, respectively. nih.gov Furthermore, a pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine derivative, compound 11 , showed notable cytotoxicity against MCF-7 and HepG2 cancer cell lines. nih.gov

JAK3 Kinase: Although research on direct pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine inhibitors of Janus Kinase 3 (JAK3) is less documented, the closely related pyrido[2,3-d]pyrimidin-7-one scaffold has yielded potent covalent inhibitors of JAK3. researchgate.net This suggests the potential for developing pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine-based JAK3 inhibitors.

VEGFR-2 Kinase: A series of 4-substituted-6-chloro-pyrido[3,2-d]-1,2,3-triazines have been synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. doi.orgnih.gov While some of these compounds were less potent than the reference compound PTK787 in inhibiting VEGFR-2 kinase activity, they demonstrated superior efficacy in inhibiting the growth of microvascular endothelial cells (MVECs). doi.orgnih.gov For example, compound 11d , 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d] nih.govnih.govresearchgate.nettriazin, was identified as a promising lead in this series. doi.orgnih.gov

Other Kinases (MPS1, TTK, mTOR): The broader class of pyridopyrimidines, which are structurally related to pyrido[2,3-d] nih.govnih.govresearchgate.nettriazines, has been investigated for inhibition of various other kinases involved in cancer, such as mTOR, PI3K, and CDKs. nih.govrsc.org This indicates a promising avenue for future research into the kinase inhibitory spectrum of pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine derivatives.

Table 1: Pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 ValueCell LineReference
6b PIM-10.69 µM- nih.gov
6h PIM-10.60 µM- nih.gov
6m PIM-10.80 µM- nih.gov
11 --MCF-7, HepG2 nih.gov
11d VEGFR-2-MVECs doi.orgnih.gov

Receptor Antagonism

The versatility of the pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine scaffold extends to its potential as a modulator of receptor function.

Neuropeptide Y5 Receptor: While direct antagonism of the Neuropeptide Y5 (NPY5) receptor by pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine derivatives is not extensively reported, the broader class of nitrogen-containing heterocyclic compounds has been a focus for developing NPY receptor antagonists. nih.govmedchemexpress.com The NPY system is a key regulator of energy metabolism, and its modulation is a target for anti-obesity therapies. mdpi.com

Mechanistic Studies of Cellular Processes

Pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine derivatives serve as valuable tools for elucidating the mechanisms of fundamental cellular processes, particularly apoptosis and cell cycle regulation.

Apoptosis Induction Pathways

Several studies have highlighted the pro-apoptotic effects of compounds containing the pyrido[2,3-d]pyrimidine core, which is structurally analogous to the pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine system.

Research has shown that certain pyrido[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. nih.gov For instance, a study on a series of these compounds revealed that the most active ones, 6b and 8d , triggered apoptosis in PC-3 and MCF-7 cancer cells, respectively. nih.gov This was achieved through the activation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl2. nih.gov Furthermore, in PC-3 cells, compound 6b also led to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Another related compound, 15f , a pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine, also demonstrated the ability to induce apoptosis via a caspase-3 dependent pathway in PC-3 cells. researchgate.net A different study showed that a pyrido[2,3-d]pyrimidine derivative, compound 4 , significantly induced apoptosis in MCF-7 cells, causing a 58.29-fold increase in the total apoptotic cell population. rsc.orgrsc.org

Cell Cycle Regulation and Arrest Mechanisms

The ability of pyrido[2,3-d]pyrimidine derivatives to interfere with the cell cycle is a key aspect of their anticancer potential.

Studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, compound 15f was found to cause cell cycle arrest in PC-3 cells, partly by increasing the expression of the cell cycle inhibitor p21. researchgate.net Similarly, a pyrido[2,3-d]pyrimidine derivative, compound 4 , was shown to arrest the cell cycle at the G1 phase in MCF-7 cells. rsc.orgrsc.org Another investigation into a series of anilino-substituted pyrimidine (B1678525) sulfonamides, which share structural similarities, found that promising compounds induced G1 cell cycle arrest and downregulated key G1 phase regulatory proteins like cyclin D1 and CDK4. researchgate.net These findings underscore the potential of the pyrido[2,3-d] nih.govnih.govresearchgate.nettriazine scaffold in developing agents that can modulate cell cycle progression. nih.gov

Role as Metabolites and Nucleic Acid Analogues

The structural similarity of the pyrido[2,3-d]pyrimidine scaffold, a close analogue of pyrido[2,3-d] nih.govnih.govmdpi.comtriazine, to naturally occurring purines has driven research into its potential role as a nucleic acid analogue. While direct metabolic studies on pyrido[2,3-d] nih.govnih.govmdpi.comtriazine are not extensively documented in publicly available research, the investigation of related compounds provides valuable insights.

One study detailed the synthesis and evaluation of a non-natural pyrido[2,3-d]pyrimidine nucleoside, designated as 'F'. nih.gov This analogue was designed to explore its base-pairing properties within DNA structures. It was observed that this synthetic nucleoside could be incorporated into DNA and exhibited selective recognition of AT base pairs within triple-helical complexes. nih.gov This suggests that the broader class of aza-bioisosteres, including pyrido[2,3-d] nih.govnih.govmdpi.comtriazines, holds potential for the development of novel probes for DNA recognition and as tools in molecular biology. The underlying principle is the structural mimicry of the purine (B94841) bases, adenine (B156593) and guanine, which are fundamental components of DNA and RNA.

In the context of metabolism, while specific metabolic pathways for pyrido[2,3-d] nih.govnih.govmdpi.comtriazine are not detailed, a study on herbicidal pyrido[2,3-d]pyrimidine derivatives suggested that the compound could be metabolically converted in vivo to a compound with a different molecular target. mdpi.com This highlights the importance of understanding the metabolic fate of this class of compounds in biological systems.

The following table lists the key compounds and their roles as discussed in the literature.

Compound NameRole/ActivitySource
Pyrido[2,3-d]pyrimidine nucleoside 'F'Nucleic Acid Analogue for DNA Recognition nih.gov
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionePotential for in vivo metabolic conversion mdpi.com

Applications in Agricultural Chemistry and Materials Science

The versatile scaffold of pyridotriazines and their derivatives has led to their exploration in diverse fields, including agriculture and materials science.

Agricultural Chemistry:

In the realm of agricultural chemistry, derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have shown significant promise as herbicides. nih.govmdpi.comresearchgate.net A series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govresearchgate.net PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants. researchgate.net Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. researchgate.net

One of the synthesized compounds, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 11q ), exhibited potent herbicidal activity. nih.gov It displayed a strong and broad spectrum of weed control at low application rates for both pre- and post-emergence applications, comparable to the commercial herbicide flumioxazin. nih.gov Importantly, this compound showed good selectivity, being safe for crops like maize, soybean, peanut, and cotton at effective herbicidal concentrations. nih.gov

Another study focused on a series of pyrido[2,3-d]pyrimidine derivatives and identified 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 2o ) as a highly active herbicide against bentgrass, with activity comparable to commercial herbicides clomazone (B1669216) and flumioxazin. mdpi.com

The table below summarizes the key herbicidal compounds and their efficacy.

Compound NameTargetHerbicidal ActivitySource
3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q)Protoporphyrinogen Oxidase (PPO)Strong, broad-spectrum weed control; comparable to flumioxazin nih.gov
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o)Protoporphyrinogen Oxidase (PPO)High activity against bentgrass; comparable to clomazone and flumioxazin mdpi.com

Materials Science:

In materials science, the focus has been on the photophysical properties of related aza-aromatic systems. Research on pyrido[2,3-b]pyrazine (B189457) derivatives has demonstrated their potential as fluorescent materials and for applications in nonlinear optics. rsc.orgrsc.org A study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds revealed their significant nonlinear optical (NLO) response, suggesting their potential for use in advanced optical materials and technologies. rsc.org Furthermore, these compounds were explored for their utility in the electrochemical sensing of DNA. rsc.org

Another area of interest is the development of fluorescent materials for organic light-emitting diodes (OLEDs). A versatile family of pyrido[2,3-b]pyrazine -based fluorescent materials has been designed and synthesized, exhibiting a wide range of emission colors across the visible spectrum, from blue to red. rsc.org This tunability of the emission wavelength makes them promising candidates for the development of high-performance, full-color OLED displays. rsc.org

The following table highlights the compounds and their applications in materials science.

Compound NameApplicationPropertySource
Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivativesNonlinear Optical Materials, DNA SensingHigh nonlinear optical response, Electrochemical DNA sensing rsc.org
Pyrido[2,3-b]pyrazine derivativesOrganic Light-Emitting Diodes (OLEDs)Tunable fluorescence (blue to red emission) rsc.org

Analytical and Spectroscopic Characterization Methods in Pyrido 2,3 D 1 2 3 Triazine Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental tools for the structural analysis of pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine compounds, offering detailed insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules, including the pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine scaffold. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to establish connectivity and spatial relationships between atoms.

¹H NMR spectroscopy provides information about the chemical environment of protons. For instance, in a series of 3-methyl-2-oxo-8-aryl-2H-pyrido[1,2-b] nih.govirjse.inresearchgate.nettriazine-9-carbonitriles, the methyl protons typically appear as a singlet around δ 2.37 ppm. nih.gov Protons on the pyridine (B92270) ring, such as H-6 and H-7, often exhibit characteristic doublet splitting patterns. nih.gov In more complex fused systems, such as pyrano[4″,3″:4′,5′] nih.govirjse.inresearchgate.nettriazolo[4″,3″:1′,6′]pyrido[3′,2′:4,5]thieno[3,2-d] nih.govirjse.inresearchgate.nettriazin-11-ones, the absence of signals for NH and NH₂ groups from the starting materials is a key indicator of successful cyclization. nih.gov

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. In derivatives of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, characteristic signals for the C=O and C=S carbons can be observed at approximately δ 162.29 and 175.61 ppm, respectively. nih.gov For pyrano[4″,3″:4′,5′] nih.govirjse.inresearchgate.nettriazolo[4″,3″:1′,6′]pyrido[3′,2′:4,5]thieno[3,2-d] nih.govirjse.inresearchgate.nettriazin-11-ones, the carbonyl carbon of the triazine ring resonates in the range of δ 151.46–159.63 ppm. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the complete molecular structure. youtube.comyoutube.com

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. youtube.comyoutube.com

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. youtube.com

HMBC shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings), which is crucial for connecting different fragments of the molecule and identifying quaternary carbons. youtube.comyoutube.com For example, an HMBC experiment can show a correlation between methylene (B1212753) protons and a carbonyl carbon three bonds away, helping to piece together the molecular structure. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for confirming stereochemistry. researchgate.net

The complexity of NMR spectra can sometimes be increased by the presence of rotamers, especially in amino-substituted triazines, leading to multiple signals for what might appear to be a single proton or carbon. tdx.cat In such cases, using co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can help to simplify the spectra by promoting faster conformational exchange. tdx.cat

Table 1: Representative ¹H NMR Data for Selected Pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
3-Methyl-2-oxo-8-phenyl-2H-pyrido[1,2-b] nih.govirjse.inresearchgate.nettriazine-9-carbonitrileDMSO-d₆2.37 (s, 3H)CH₃
7.29 (d, J = 7.2 Hz, 1H)C-H6
7.64–7.65 (m, 3H)Ar–H
7.78–7.79 (m, 2H)Ar–H
8.72 (d, J = 7.2 Hz, 1H)CH-7
3-Benzyl-8-(2-furyl)-6-thioxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] nih.govresearchgate.nettdx.cattriazine-7,9-dicarbaldehyde9.16 (br. s, 1H)NH
8.10 (m, 1H)H-5furyl
7.38 (m, 1H)H-3furyl
7.32 (m, 5H)C₆H₅
6.82 (m, 1H)H-1furyl
5.36 (br. pseudo s, 2H)H-4
4.44 (br. pseudo s, 2H)H-2
3.85 (br. s, 2H)CH₂C₆H₅

Data sourced from multiple studies. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the study of pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine derivatives, IR spectroscopy is routinely used to confirm the presence of key functional groups. For example, in 3-methyl-2-oxo-8-aryl-2H-pyrido[1,2-b] nih.govirjse.inresearchgate.nettriazine-9-carbonitriles, a strong absorption band for the cyano group (C≡N) is observed around 2234 cm⁻¹, and the carbonyl group (C=O) shows a characteristic absorption near 1647 cm⁻¹. nih.gov Similarly, in 3-phenylpyrido[2,3-d] nih.govirjse.inresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one analogues, the C=O and N-H groups display absorption bands at approximately 1720 cm⁻¹ and 3414 cm⁻¹, respectively. nih.gov For thione derivatives, the C=S stretching vibration can also be identified. irjse.in

Raman spectroscopy, while less commonly reported in the literature for this specific class of compounds, provides complementary information to IR spectroscopy, particularly for symmetric vibrations and for bonds that are weakly IR active.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H stretch3414 - 3200 nih.govresearchgate.net
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)2950 - 2850
C≡N stretch2237 - 2206 nih.govresearchgate.net
C=O stretch1720 - 1647 nih.govnih.gov
C=N stretch~1650 irjse.in
C=C stretch (aromatic)1600 - 1450 irjse.in

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the characterization of pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine derivatives, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. nih.gov For example, the mass spectrum of 3-methyl-2-oxo-8-phenyl-2H-pyrido[1,2-b] nih.govirjse.inresearchgate.nettriazine-9-carbonitrile shows a molecular ion peak at m/z 262. nih.gov

The fragmentation patterns observed in the mass spectrum can offer valuable clues about the structure of the molecule. nih.govlibretexts.orgsapub.org The fragmentation of the heterocyclic core and the loss of substituents can lead to a series of characteristic fragment ions. sapub.orgnih.gov For instance, in some triazine derivatives, the loss of the aryl group is a common fragmentation pathway. nih.gov In compounds containing a thiazole (B1198619) ring fused to a pyrimidine (B1678525), the fragmentation often begins with the cleavage of the thiazole ring, suggesting the pyrimidine ring is more stable. sapub.org Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to further investigate the fragmentation pathways of specific ions, providing more detailed structural information. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of several pyrido[2,3-d] nih.govirjse.inresearchgate.nettriazine and related fused heterocyclic systems have been determined by single-crystal X-ray diffraction. acs.orgnih.govmdpi.com For example, the structure of 3-methyl-8-(4-chlorophenyl)-2-oxo-2H-pyrido[1,2-b] nih.govirjse.inresearchgate.nettriazine-9-carbonitrile has been unequivocally confirmed by this technique. acs.org Similarly, X-ray analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that it crystallizes in a monoclinic system and forms dimers in the solid state through intermolecular N–H···N hydrogen bonds. mdpi.com

The data obtained from X-ray crystallography, such as unit cell parameters, space group, and atomic coordinates, serve as the ultimate proof of the molecular structure. This technique is particularly valuable for establishing the regiochemistry and stereochemistry of complex molecules where spectroscopic data alone may be ambiguous. For instance, in the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the dihedral angles between the thienyl rings and the pyridopyrazine moiety were precisely determined. nih.gov

Table 3: Example of Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Compound1,2,4-triazolo[4,3-a]pyridin-3-amine
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
Volume (ų)1169.5
Z8

Data sourced from a study on a related triazolo[4,3-a]pyridine system. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (usually within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of new chemical entities. For example, the synthesis of novel pyrido[1,2-a] nih.govresearchgate.nettdx.cattriazine derivatives was supported by elemental analysis data that matched the calculated values for the target structures. researchgate.netresearchgate.net

Q & A

Q. What are the foundational synthetic routes for Pyrido[2,3-d][1,2,3]triazine derivatives?

this compound derivatives are synthesized via annulation and functionalization of pyrimidine precursors. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with MeONa in BuOH yields pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on acyl group substitution . Selective substitution of the SMe group with benzylamine (BnNH2) further diversifies products .

Q. How are Pyrido[2,3-d][1,2,3]triazines characterized structurally?

Standard techniques include IR spectroscopy (to track functional groups like C≡N and C=O), 1H^1H/13C^{13}C NMR for regiochemical assignment, and mass spectrometry for molecular weight confirmation. X-ray crystallography resolves complex stereochemistry, as demonstrated for derivatives like 4-benzylaminopyrido[2,3-d]pyrimidin-5-one .

Q. What eco-friendly methods are available for synthesizing fused Pyrido-triazine systems?

Multicomponent reactions in water or under ultrasound irradiation minimize solvent waste. For instance, Fe(DS)3_3-catalyzed sonication efficiently synthesizes pyrido[2,3-d]pyrimidines with high regioselectivity .

Advanced Research Questions

Q. How can substituent reactivity be controlled during functionalization?

The SMe group in pyrido[2,3-d]pyrimidines undergoes oxidation with m-chloroperbenzoic acid to form sulfoxide intermediates, enabling nucleophilic substitution (e.g., NHBn introduction) . Solvent polarity (e.g., ethanol vs. DMF) and temperature modulate substitution rates, as seen in Vilsmeier cyclizations .

Q. What computational strategies predict binding interactions of Pyrido-triazine derivatives with biological targets?

Molecular docking and druggability analysis identify RNA minor groove binding sites. Pyrido[2,3-d]pyrimidines form triple hydrogen bonds with non-canonical RNA pairs (e.g., U5-U14 and G6 in rCUGexp^{exp}), validated by energy-minimized conformations in silico .

Q. How do structural modifications impact biological activity?

Substitution at the N9 position with trifluoro groups enhances selectivity for parasitic dihydrofolate reductase (DHFR) over human DHFR (35.7-fold selectivity for Plasmodium jirovecii). This exploits steric differences (Ile123 in parasites vs. Val115 in humans) . SAR studies on antimicrobial derivatives reveal that electron-withdrawing groups (e.g., NO2_2) at position 4 improve potency against Gram-positive bacteria .

Q. What mechanistic insights explain divergent cyclization pathways?

Pyrido[2,3-d]pyrimidine dimerization via Mannich reactions depends on solvent polarity and temperature. In aprotic solvents (e.g., DCM), intermolecular cyclization dominates, while protic solvents favor intramolecular pathways. Isotopic labeling studies confirm proton transfer as the rate-limiting step .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in microwave vs. reflux syntheses arise from uneven heating in conventional methods. Controlled microwave irradiation (150°C, 300 W) improves reproducibility for pyrido[2,3-d]pyrimidines, achieving >85% yield compared to 60–70% under reflux .

Methodological Recommendations

  • Synthetic Optimization : Use orthogonal protecting groups (e.g., SEM for amines) to prevent side reactions during annulation .
  • Analytical Workflow : Combine HPLC purity checks (>95%) with 1H^1H-DOSY NMR to confirm monomeric vs. dimeric structures .
  • Computational Validation : Cross-validate docking results with MD simulations (50 ns trajectories) to assess binding stability .

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